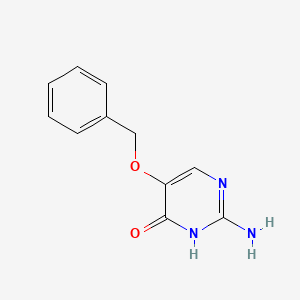

2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one

Overview

Description

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and benzyloxy groups on the pyrimidine ring provides unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4-hydroxypyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products Formed

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the pyrimidine ring can produce dihydropyrimidine compounds.

Substitution: Substitution reactions can lead to a variety of N-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound has been identified as a promising candidate for the development of therapeutic agents. It exhibits potential in treating conditions such as cancer, inflammation, and infectious diseases due to its ability to interact with specific molecular targets.

- Enzyme Inhibition : The compound can inhibit enzymes that play crucial roles in disease pathways, making it valuable for drug development targeting conditions like autoimmune diseases and certain cancers .

- Receptor Interaction : Binding to specific receptors may modulate cellular signaling pathways, which is essential for developing drugs that can alter disease progression.

Organic Synthesis

Building Block for Complex Molecules

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the benzyloxy group to aldehydes or carboxylic acids. | Potassium permanganate, chromium trioxide |

| Reduction | Reduces the pyrimidine ring to dihydropyrimidine derivatives. | Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4) |

| Substitution | Nucleophilic substitution can yield diverse N-substituted derivatives. | Alkyl halides, acyl chlorides |

Biological Research

Assays and Testing

The compound is utilized in biological assays to study its effects on cellular processes. It can serve as a ligand in biochemical assays, providing insights into molecular interactions critical for understanding disease mechanisms.

- Case Study : Research has shown that derivatives of this compound can effectively inhibit specific enzymes related to viral infections, showcasing its potential as an antiviral agent .

Industrial Applications

Material Science and Specialty Chemicals

The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings. Its application extends to producing specialty chemicals with tailored properties for various industrial uses.

Mechanism of Action

The mechanism of action of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino and benzyloxy groups allows for hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-hydroxypyrimidine: Lacks the benzyloxy group, making it less hydrophobic.

2-Amino-5-methoxypyrimidine: Contains a methoxy group instead of a benzyloxy group, which can affect its reactivity and solubility.

2-Amino-5-(phenylthio)pyrimidine: Has a phenylthio group, providing different electronic and steric properties.

Uniqueness

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one is unique due to the presence of the benzyloxy group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity. This makes it a valuable compound for designing molecules with specific properties and functions.

Biological Activity

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one is an intriguing compound belonging to the class of aminopyrimidinones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. The compound features a pyrimidine ring substituted with an amino group and a benzyloxy group, contributing to its unique chemical reactivity and potential biological interactions.

Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. Preliminary studies indicate that the compound can inhibit cell growth, suggesting its potential as a candidate for further pharmacological studies targeting cancer treatment.

The structural characteristics of this compound imply possible interactions with critical biological targets involved in cell proliferation and signaling pathways. It is hypothesized that the compound may interact with specific kinases or transcription factors, influencing cellular signaling mechanisms that are often dysregulated in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals varying biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-6-(benzyloxy)pyrimidin-4(3H)-one | Similar pyrimidine core with different substitution | Antiproliferative activity |

| 5-Benzyloxy-2-amino-pyrimidine | Lacks the carbonyl group at position 4 | Moderate antimicrobial properties |

| 2-Amino-4-(benzyloxy)pyrimidine | Different position of amino group | Potential anti-inflammatory effects |

This table illustrates the unique profile of this compound due to its specific substitution pattern, which may enhance its biological properties compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of aminopyrimidinones, including this compound. For instance, a study indicated that compounds within this class could selectively inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in autoimmune diseases and certain cancers. This suggests that similar mechanisms might be exploitable for therapeutic interventions involving our compound of interest .

Moreover, ongoing research emphasizes the need for detailed interaction studies to elucidate how this compound binds to various biological targets. Understanding these interactions can pave the way for developing targeted therapies that exploit these mechanisms for enhanced efficacy in treating malignancies .

Future Directions

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

- In-depth Mechanistic Studies : To clarify how this compound interacts with specific cellular targets.

- In Vivo Evaluations : Assessing the therapeutic potential and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance efficacy or reduce toxicity.

Properties

IUPAC Name |

2-amino-5-phenylmethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXPDGSSPYTMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294176 | |

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93534-87-3 | |

| Record name | 93534-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.